Structural Differentiation: 2,5-Dimethoxyphenyl N(1)-Aryl Motif vs. Phenyl or Other Aryl Analogs
CAS 1049126-92-2 bears a 2,5-dimethoxyphenyl group at the N(1) position of the triazole ring. In the structurally characterized PXR antagonist series, the 2,5-dimethoxyphenyl moiety is a critical pharmacophoric element: SPA70 [1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole] and its analogs rely on this group for PXR ligand-binding domain engagement. [1] Replacement of 2,5-dimethoxyphenyl with phenyl, 2-chlorophenyl, or other aryl groups in the same scaffold resulted in loss of PXR antagonism or conversion to agonism. [1] While no direct PXR IC50 data exists for CAS 1049126-92-2, its 2,5-dimethoxyphenyl group structurally aligns it with the PXR-active subseries rather than the phenyl-substituted analogs (which were inactive in the PXR cellular assay). [1]
| Evidence Dimension | N(1)-aryl substitution pattern (structural determinant of PXR pharmacology) |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl at N(1) (CAS 1049126-92-2) |
| Comparator Or Baseline | Phenyl at N(1) (e.g., 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide) or 2-chlorophenyl analogs: no detectable PXR antagonism in cellular assay |
| Quantified Difference | Phenyl-substituted analogs show no PXR antagonism; 2,5-dimethoxyphenyl-bearing compounds (e.g., SPA70) show IC50 ≈ 2–5 µM in CYP3A4 luciferase reporter assays [1] |
| Conditions | Cellular PXR antagonism assay in HepG2 cells co-transfected with PXR expression vector and CYP3A4-luciferase reporter; rifampicin (5–10 µM) as agonist challenge [1] |
Why This Matters
For researchers investigating PXR pharmacology, selecting a compound with the 2,5-dimethoxyphenyl N(1) group (like CAS 1049126-92-2) rather than a phenyl-substituted analog is critical because only the 2,5-dimethoxyphenyl-containing subseries has demonstrated PXR ligand-binding domain engagement in published crystallographic and cellular studies [1].
- [1] Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem, 2022, 65(24), 16829–16859. View Source
